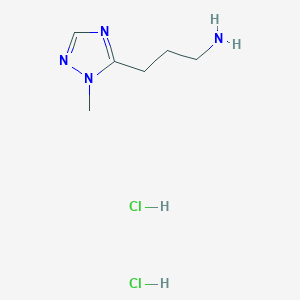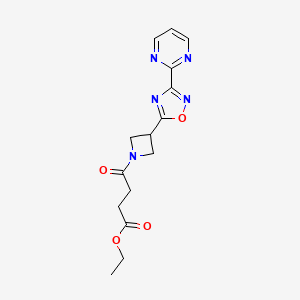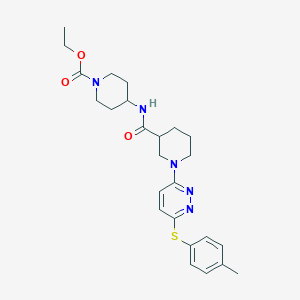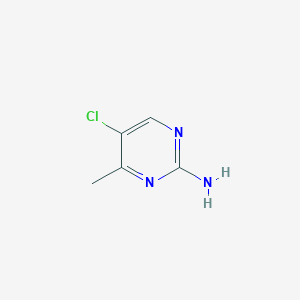
3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole moiety is a common scaffold in medicinal chemistry due to its versatility and the potential for bioactivity. The specific compound is not directly studied in the provided papers, but its structural relatives have been investigated for various properties and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives has been explored in the literature. For instance, a microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides has been reported, which involves the use of amines and aminoguanidine hydrochloride under microwave irradiation to achieve the triazole ring closure . This method presents a rapid and efficient way to synthesize triazole derivatives, which could potentially be adapted for the synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of triazole derivatives have been studied using computational methods and experimental techniques such as FT-IR and FT-Raman spectroscopy. For example, the molecular structure of 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione was optimized and analyzed using Gaussian09 software, and the stability of the molecule was assessed through NBO analysis . These studies provide insights into the electronic properties and stability of triazole compounds, which are relevant for understanding the behavior of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride.
Chemical Reactions Analysis
The reactivity of triazole derivatives has been explored in various chemical reactions. For instance, the selective alkylation of 5-amino-1-methyl-1H-1,2,4-triazole with 1-(1-chloroalkyl)pyridinium chlorides to form novel geminal bis(heteroarylium) salts has been demonstrated . This study highlights the potential for selective functionalization of the triazole ring, which is pertinent to the synthesis and modification of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are crucial for their application in various fields. The purity analysis of 1-methyl-3,5-dinitro-1H-1,2,4-triazole, a related compound, was performed using HPLC, showcasing the importance of analytical methods in assessing the quality of triazole compounds . Additionally, the structural characterization of triazole derivatives through techniques such as IR, NMR, and X-ray diffraction provides essential information about their physical state and purity .
科学的研究の応用
Synthesis and Characterization : The compound has been synthesized and characterized in studies like the one by Almeida et al. (2022), where its formation and properties were explored using methods like NMR spectroscopy and microanalysis. This research underlines the compound's potential in chemical synthesis and characterization studies (Almeida, Maia, Souza, & Pacheco, 2022).
Antimicrobial Activities : Research by Bektaş et al. (2007) indicates the compound's relevance in antimicrobial studies. They synthesized derivatives of 1,2,4-triazole and evaluated their antimicrobial activities, showcasing the compound's use in developing potential antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Microwave-Assisted Synthesis : Tan, Lim, and Dolzhenko (2017) presented a microwave-assisted synthesis method for creating 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using this compound. Their work contributes to the efficient and novel synthesis methodologies in chemical research (Tan, Lim, & Dolzhenko, 2017).
Synthesis of Bi-Heterocyclic Skeletons : In the field of energetic materials, Cao et al. (2020) synthesized a bi-heterocyclic skeleton using this compound. Their work emphasizes its application in the synthesis of materials with high heat of detonation, relevant in materials science and engineering (Cao, Huang, Pang, Lin, Yang, Gong, & Fan, 2020).
Synthesis of Schiff Bases and Complexes : Sancak et al. (2007) explored the synthesis of Schiff bases and metal complexes using derivatives of 1,2,4-triazole. This research illustrates the compound's use in creating complex compounds and understanding their structural properties (Sancak, Er, Ünver, Yıldırım, Değirmencioğlu, & Serbest, 2007).
Pharmacological Studies : The compound has been incorporated in pharmacological studies, as seen in the research by Dave et al. (2007), who synthesized thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole, investigating their antimicrobial and antitubercular activities (Dave, Purohit, Akbari, Joshi, 2007).
特性
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-10-6(3-2-4-7)8-5-9-10;;/h5H,2-4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYIDAROEUFEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2525222.png)
![N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2525224.png)
![[2-Chloro-6-(trifluoromethoxy)phenyl]methanol](/img/structure/B2525225.png)

![N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2525228.png)
![Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate](/img/structure/B2525229.png)



![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2525237.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea](/img/structure/B2525240.png)

![3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2525244.png)